Product packaging for QSY21 succinimidyl ester(1+)(Cat. No.:)

QSY21 succinimidyl ester(1+)

Cat. No.: B1263485
M. Wt: 779.9 g/mol
InChI Key: LCFGPDFLDYPBCY-UHFFFAOYSA-N
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Description

Evolution and Significance of Non-Fluorescent Quenchers in Advanced Spectroscopic Techniques

Fluorescence Resonance Energy Transfer (FRET) has become an indispensable tool for studying molecular dynamics, conformational changes, and intermolecular interactions. glenresearch.com The fundamental principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. cpcscientific.comeurogentec.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Ångstroms. eurogentec.com

Historically, both the donor and acceptor in FRET pairs were fluorescent molecules. However, this approach presented a significant challenge: the fluorescence emission from the acceptor could interfere with the signal from the donor, leading to high background and complicating data analysis. thermofisher.com This limitation spurred the development of non-fluorescent quenchers, also known as dark quenchers. These chromophores are capable of accepting energy from a donor but dissipate it primarily as heat rather than light, resulting in a fluorescence quantum yield of less than 0.001. thermofisher.comresearchgate.net

The advent of dark quenchers marked a significant evolution in spectroscopic techniques. Their use dramatically reduces background fluorescence, leading to a higher signal-to-noise ratio and a greater dynamic range in assays. glenresearch.com An early and widely used dark quencher is Dabcyl. glenresearch.comformulationbio.com While effective, Dabcyl has limitations, particularly in its quenching efficiency for fluorophores that emit in the far-red portion of the spectrum. glenresearch.com This led to the development of a new generation of dark quenchers, including the QSY series of dyes, which are diarylrhodamine derivatives. thermofisher.com These quenchers, including QSY7, QSY9, and the focus of this article, QSY21, offer broader absorption spectra and higher extinction coefficients, making them more versatile and efficient quenchers for a wider range of fluorophores. thermofisher.com The development of such advanced dark quenchers has also been crucial for enabling multiplex assays, where multiple molecular events can be monitored simultaneously without spectral overlap from acceptor emissions. glenresearch.com

Overview of QSY21 Succinimidyl Ester (1+) as a Dark Quencher

QSY21 succinimidyl ester (1+) is a prominent member of the QSY family of dark quenchers. It is a non-fluorescent diarylrhodamine derivative with strong absorption in the visible and near-infrared (NIR) regions of the spectrum. thermofisher.com Its key characteristic is its ability to efficiently quench the fluorescence of a wide range of long-wavelength fluorophores, making it an ideal acceptor in FRET-based applications. medchemexpress.comaatbio.com

The succinimidyl ester (NHS ester) functional group makes QSY21 reactive towards primary amines. medchemexpress.comaatbio.com This allows for the straightforward covalent labeling of various biomolecules, including proteins (at the N-terminus or lysine (B10760008) side chains) and amine-modified oligonucleotides, to create specific molecular probes. medchemexpress.comaatbio.comchemicalbook.com The resulting amide bond formed is stable, ensuring the quencher remains attached to the biomolecule of interest throughout the experiment. axispharm.com

The spectral properties of QSY21 are central to its function as a dark quencher. It possesses a broad absorption spectrum with a maximum around 660-661 nm, and effectively quenches fluorescence in the 540-750 nm range. medchemexpress.combiosyn.comfishersci.com This makes it a suitable FRET partner for a variety of red and far-red emitting fluorophores such as Cyanine5 (Cy5), Alexa Fluor 647, and Cyanine5.5. medchemexpress.comaatbio.com The high extinction coefficient of QSY21, typically over 90,000 cm⁻¹M⁻¹, contributes to its efficiency as a quencher. thermofisher.com

Table 1: Properties of QSY21

Property Value Reference(s)
Chemical Class Diarylrhodamine thermofisher.com
Quenching Type Dark Quencher (Non-fluorescent) medchemexpress.comglpbio.com
Absorption Maximum (λmax) ~661 nm medchemexpress.comaatbio.com
Quenching Range 540 - 750 nm medchemexpress.comchemicalbook.com
Extinction Coefficient (ε) > 90,000 cm⁻¹M⁻¹ thermofisher.com
Reactive Group Succinimidyl Ester (NHS) medchemexpress.comaxispharm.com
Target Functional Group Primary Amines (-NH2) medchemexpress.comchemicalbook.com

Research Landscape and Broad Utility in Molecular Probes

The unique properties of QSY21 succinimidyl ester have led to its widespread adoption in the development of sophisticated molecular probes for a variety of research applications. Its primary utility lies in the construction of FRET-based assays, where the quenching of a nearby fluorophore by QSY21 signals a specific molecular event.

A significant area of application is in the design of fluorogenic protease substrates. thermofisher.com In these probes, a fluorescent donor and the QSY21 quencher are attached to opposite ends of a peptide sequence that is specifically recognized and cleaved by a particular protease. thermofisher.com In the intact probe, the proximity of the donor and quencher results in efficient FRET and minimal fluorescence. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to a restoration of fluorescence that can be quantitatively measured. This approach has been used to study the activity of various enzymes, including matrix metalloproteinases. acs.org

QSY21 has also been instrumental in the study of nucleic acid interactions. For instance, it has been used to investigate the binding of DNA Polymerase I to DNA at the single-molecule level. nih.gov In such experiments, a fluorophore and QSY21 are incorporated into a DNA molecule, and changes in FRET efficiency upon protein binding provide insights into the affinity and kinetics of the interaction. nih.gov The non-fluorescent nature of QSY21 is particularly advantageous in single-molecule studies as it minimizes background noise, allowing for the use of higher concentrations of labeled biomolecules. nih.gov

Furthermore, QSY21 has been employed in the development of quenched activity-based probes (qABPs) for labeling specific enzymes. nih.gov In one example, a qABP containing Cy5 as the fluorophore and QSY21 as the quencher was designed to target cysteine cathepsins. nih.gov Upon covalent binding of the probe to the active site of the enzyme, the QSY21 moiety is released, leading to a fluorescent signal that allows for the detection and visualization of the active enzyme. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H39N4O7S+ B1263485 QSY21 succinimidyl ester(1+)

Properties

Molecular Formula

C45H39N4O7S+

Molecular Weight

779.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47/h1-16,23-24,29H,17-22,25-28H2/q+1

InChI Key

LCFGPDFLDYPBCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9

Origin of Product

United States

Mechanistic Insights into Fluorescence Quenching by Qsy21 Succinimidyl Ester 1+

Theoretical Frameworks of Förster Resonance Energy Transfer (FRET) Quenching

Förster Resonance Energy Transfer (FRET) describes a mechanism of energy transfer between two light-sensitive molecules (chromophores). rsc.orgmdpi.com In this process, a donor chromophore in an excited electronic state transfers energy to an acceptor chromophore in close proximity through non-radiative dipole-dipole interactions. rsc.orgmdpi.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. mdpi.com

Förster Theory Modeling in QSY™ 21 Succinimidyl Ester-Based Systems

The application of Förster theory is crucial for the design and interpretation of experiments using QSY™ 21-based FRET systems. acs.org The theory provides a quantitative framework to predict the efficiency of energy transfer (E) based on several key parameters:

Förster Distance (R₀): This is the distance at which the energy transfer efficiency is 50%. It is a characteristic value for a specific donor-acceptor pair and is dependent on the spectral overlap between the donor's fluorescence emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.

Distance between Donor and Acceptor (r): The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules (E ∝ 1/r⁶). mdpi.com This steep distance dependence makes FRET a powerful tool for measuring molecular-scale distances and conformational changes in biomolecules.

Spectral Overlap Integral (J(λ)): This parameter quantifies the degree of overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor, in this case, QSY™ 21. rsc.org A larger spectral overlap results in a more efficient energy transfer.

Quantum Yield of the Donor (ΦD): This represents the efficiency of the donor fluorophore in emitting a photon after being excited.

Refractive Index of the Medium (n): The medium in which the FRET pair is located influences the energy transfer efficiency.

Orientation Factor (κ²): This factor accounts for the relative orientation in space of the transition dipoles of the donor and acceptor. It can range from 0 to 4, with a value of 2/3 often assumed for randomly oriented molecules in solution.

In systems utilizing QSY™ 21, which is a "dark" or non-fluorescent quencher, the energy transferred from the donor is dissipated primarily as heat rather than being re-emitted as light. medchemexpress.com Modeling these systems with Förster theory allows researchers to design probes where the fluorescence of the donor is effectively "turned off" in the presence of the QSY™ 21 acceptor. Upon a specific biological event, such as enzymatic cleavage of a peptide linking the donor and quencher, the distance between them increases, disrupting FRET and "turning on" the donor's fluorescence. nih.gov This principle is fundamental to the design of activatable probes for detecting enzyme activity or specific molecular interactions. nih.govacs.org

Non-Radiative Energy Transfer Pathways in QSY™ 21 Succinimidyl Ester-Containing Constructs

In constructs containing QSY™ 21 succinimidyl ester, the primary mechanism of fluorescence quenching is through non-radiative energy transfer. This means that the energy absorbed by the donor fluorophore is transferred to the QSY™ 21 acceptor without the emission of a photon. rsc.orgunistra.fr

The dominant non-radiative pathway is Förster Resonance Energy Transfer (FRET), as detailed in the previous section. The excited-state energy of the donor is transferred to QSY™ 21 via long-range dipole-dipole coupling. rsc.org Because QSY™ 21 is a non-fluorescent diarylrhodamine chromophore, it efficiently dissipates this absorbed energy through internal conversion and vibrational relaxation, releasing it as heat into the surrounding environment. thermofisher.com

In some instances, particularly when the donor and acceptor are in very close proximity, other quenching mechanisms like Dexter electron transfer could potentially contribute. However, FRET is generally considered the principal mechanism for the quenching observed in QSY™ 21-based molecular probes. rsc.org The efficiency of this non-radiative transfer is so high that in some constructs, quenching efficiencies of approximately 96% have been reported. nih.gov

Spectral Overlap Considerations for Optimal Quenching Efficiency

The efficiency of FRET-based quenching by QSY™ 21 is critically dependent on the degree of spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of QSY™ 21. rsc.orgfluorofinder.com For optimal quenching, the donor's fluorescence emission peak should align significantly with the acceptor's absorption peak. fluorofinder.com

QSY™ 21 is characterized by a broad and intense absorption spectrum in the far-red to near-infrared region, with an absorption maximum around 660-661 nm. thermofisher.comaatbio.com This broad absorption profile makes it an effective quencher for a wide range of fluorophores that emit in this spectral window. axispharm.com

Quenching Range Characteristics and Compatibility with Fluorophores

The effective quenching range of QSY™ 21 succinimidyl ester extends broadly from approximately 580 nm to 720 nm. axispharm.comlumiprobe.com This wide range makes it a versatile quencher compatible with numerous popular far-red and near-infrared fluorescent dyes.

Compatibility with Common Fluorophores:

Cy5: Cyanine5 (Cy5) is a commonly used fluorophore with an emission maximum around 670 nm. The significant overlap between the emission of Cy5 and the absorption of QSY™ 21 makes them an excellent FRET pair, leading to efficient quenching. aatbio.comlumiprobe.com

Alexa Fluor® 647: This is another widely used far-red dye with an emission maximum at approximately 665 nm. nih.gov Its spectral properties are highly compatible with QSY™ 21, resulting in high quenching efficiencies, often exceeding 90%. nih.govnih.gov In some cases, the strong interaction between Alexa Fluor® 647 and QSY™ 21 can lead to a blue-shift in the absorption maximum of the fluorophore, indicating a strong Coulombic interaction. nih.gov

The following table summarizes the spectral characteristics of QSY™ 21 and its compatibility with selected fluorophores:

FeatureQSY™ 21Cy5Alexa Fluor® 647
Type Non-fluorescent QuencherFluorophoreFluorophore
Absorption Max (nm) ~661 aatbio.com~649~651 fishersci.no
Emission Max (nm) None aatbio.com~670~672 fishersci.no
Quenching Range (nm) 580 - 720 axispharm.comlumiprobe.comN/AN/A
Compatibility Excellent FRET acceptor for Cy5 and Alexa Fluor® 647 aatbio.comlumiprobe.comExcellent FRET donor for QSY™ 21 aatbio.comExcellent FRET donor for QSY™ 21 nih.gov

The selection of a suitable fluorophore to pair with QSY™ 21 should always consider the specific experimental requirements, including the desired wavelength of operation and the required quenching efficiency. The broad absorption spectrum of QSY™ 21 provides significant flexibility in choosing a donor, making it a valuable tool in the development of sensitive and specific FRET-based assays. axispharm.com

Bioconjugation Chemistry and Methodologies of Qsy21 Succinimidyl Ester 1+

Amine-Reactive Succinimidyl Ester Chemistry

The conjugation of QSY21 to biomolecules is primarily achieved through the chemistry of its succinimidyl ester (also known as N-hydroxysuccinimide or NHS ester) group. aatbio.com NHS esters are a popular class of reagents for modifying biomolecules due to their stability during storage and their high reactivity toward primary aliphatic amines in aqueous environments. aatbio.comglenresearch.com

The fundamental reaction for labeling biomolecules with QSY21 succinimidyl ester is the aminolysis of the ester, a type of nucleophilic acyl substitution. aatbio.comchemistrysteps.com The process begins when a primary amine group (R-NH2) on a biomolecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the succinimidyl ester moiety. aatbio.comglenresearch.com This nucleophilic attack results in the formation of a transient tetrahedral intermediate. aatbio.comglenresearch.com

Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a leaving group, and the carbonyl double bond is reformed. glenresearch.comchemistrysteps.com The final product is the QSY21 molecule covalently attached to the biomolecule via a stable amide bond, with N-hydroxysuccinimide released as a byproduct. aatbio.comglenresearch.com For this reaction to proceed efficiently, the amine nucleophile must be in its deprotonated, uncharged state. nih.gov Therefore, the reaction is typically carried out in aqueous buffers at a pH between 7 and 9, with optimal conditions often cited between pH 8.0 and 9.5. aatbio.comnih.govlumiprobe.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing the conjugation yield. aatbio.com

Table 2: General Conditions for QSY21 Succinimidyl Ester Conjugation An interactive data table based on the data in the text.

Parameter Recommendation Rationale Reference
pH 7.0 - 9.0 (Optimal: 8.3 - 8.5) Balances amine deprotonation for nucleophilicity against hydrolysis of the ester. aatbio.comlumiprobe.com
Suitable Buffers Phosphate, Carbonate-Bicarbonate, HEPES, Borate Non-nucleophilic and maintain the required pH range. aatbio.com
Incompatible Buffers Tris, Glycine Contain primary amines that compete with the target molecule for labeling. aatbio.com

| Solvent | Aqueous buffer or polar aprotic solvents (e.g., DMF, DMSO) | QSY21 NHS ester is soluble and functional in these environments. | glenresearch.comlumiprobe.com |

The key outcome of the reaction between QSY21 succinimidyl ester and a primary amine is the formation of an exceptionally stable amide bond (-CO-NH-). medchemexpress.comglenresearch.commedchemexpress.com This covalent linkage is robust and resistant to hydrolysis under typical physiological and experimental conditions, ensuring that the quencher remains permanently attached to its target biomolecule. axispharm.comntu.edu.sg The stability of this amide linkage is critical for the reliability of subsequent applications, such as FRET-based assays, as it prevents the dissociation of the quencher from the labeled molecule. aatbio.com

Optimization of Conjugation Protocols

The successful conjugation of QSY21 succinimidyl ester to a target molecule relies on the careful optimization of several reaction parameters.

The reaction between a succinimidyl ester and a primary amine is highly dependent on the pH of the reaction buffer. lumiprobe.com For efficient labeling, the amino groups of the target molecule, such as the ε-amino groups of lysine (B10760008) residues in proteins, must be unprotonated to be reactive. atto-tec.com This necessitates a sufficiently high pH. atto-tec.com

Commonly used buffers for this reaction include 0.1 M sodium bicarbonate. interchim.frbiotium.com Phosphate-buffered saline (PBS) can also be used, but the pH must be adjusted to the optimal range, for instance, by adding a concentrated sodium bicarbonate solution. biotium.com It is crucial to avoid buffers that contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the QSY21 succinimidyl ester. biotium.combiotium.comaatbio.com

For researchers' convenience, a table summarizing recommended buffer conditions is provided below.

ParameterRecommended ConditionRationale
Buffer 0.1 M Sodium BicarbonateProvides the appropriate pH and is free of competing amines. interchim.frbiotium.com
pH 8.0 - 9.0 (Optimal: 8.3)Ensures a sufficient concentration of unprotonated primary amines for reaction while minimizing hydrolysis of the succinimidyl ester. lumiprobe.comatto-tec.com
Additives to Avoid Buffers containing primary amines (e.g., Tris, glycine)These compounds will react with the succinimidyl ester, reducing the efficiency of labeling the target molecule. biotium.combiotium.comaatbio.com

The molar ratio of QSY21 succinimidyl ester to the target molecule is a critical parameter that influences the degree of labeling. The optimal ratio often needs to be determined empirically and can be influenced by the concentration of the reactants. biotium.com For more dilute protein solutions, a higher dye-to-protein ratio may be necessary to achieve the desired degree of labeling due to lower reaction efficiency. biotium.com

The reaction kinetics are influenced by factors such as reactant concentrations, temperature, and pH. The conjugation reaction is typically carried out for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com In some protocols, the reaction is complete within 1-2 hours. biotium.comnih.gov For instance, in the synthesis of a FRET probe, a peptide was reacted with QSY21-NHS ester for 2 hours at room temperature. nih.gov

It's important to note that the rate of hydrolysis of the succinimidyl ester is a competing reaction. Studies on similar NHS-ester chemistries have shown that the rate of hydrolysis can be significantly faster than the rate of aminolysis (the reaction with the amine), especially at lower protein concentrations. nih.govresearchgate.netacs.org This underscores the importance of optimizing reaction conditions to favor the conjugation reaction.

A summary of typical reaction parameters can be found in the table below.

ParameterTypical Range/ValueNotes
Molar Ratio (Dye:Protein) Varies; requires empirical optimizationHigher ratios may be needed for dilute protein solutions. biotium.com
Reaction Time 1 - 4 hours at room temperature, or overnight on iceCan be as short as 1-2 hours depending on the specific reactants and conditions. lumiprobe.combiotium.comnih.gov
Temperature Room Temperature or on iceLower temperatures may be used to slow down hydrolysis. lumiprobe.com

Following the conjugation reaction, it is essential to remove any unreacted QSY21 succinimidyl ester and the hydrolyzed carboxylic acid byproduct from the final conjugate. scribd.com Several purification methods can be employed, with the choice depending on the nature of the labeled molecule.

For macromolecules like proteins and oligonucleotides, gel-filtration chromatography is a widely used and effective method. lumiprobe.com This technique separates molecules based on their size. The larger conjugate will elute first, followed by the smaller, unbound dye and its byproducts. atto-tec.com Sephadex is a common matrix for this type of purification. biotium.com

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is another powerful technique for purifying and characterizing the conjugate. nih.govgoogle.comnih.gov This method offers high resolution and can effectively separate the desired product from impurities. nih.govrsc.org

For proteins and nucleic acids, precipitation with solvents like ethanol (B145695) or acetone (B3395972) can also be used to separate the conjugate from organic impurities. lumiprobe.comDialysis is another option for removing small, unreacted molecules from protein conjugates. biotium.com

The table below outlines common purification techniques.

Purification MethodPrincipleApplicability
Gel-Filtration Chromatography Separation based on molecular size.Macromolecules (proteins, oligonucleotides). lumiprobe.com
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification and characterization of conjugates. nih.govnih.gov
Precipitation Differential solubility in organic solvents.Proteins and nucleic acids. lumiprobe.com
Dialysis Separation of molecules based on size through a semi-permeable membrane.Removal of small molecules from protein solutions. biotium.com

Hydrolysis of QSY21 Succinimidyl Ester (1+) to Carboxylic Acid

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. lumiprobe.com As the pH increases, the concentration of hydroxide (B78521) ions also increases, leading to a faster rate of hydrolysis. atto-tec.com While a basic pH is required to deprotonate the primary amines for the conjugation reaction, an excessively high pH will favor the competing hydrolysis reaction. lumiprobe.com Even at the optimal pH range of 8.0-9.0, some degree of hydrolysis is unavoidable. atto-tec.comnih.gov Studies have shown that for NHS esters in general, hydrolysis can be rapid, occurring within minutes at pH 9 and within hours at pH 7. thermofisher.com

The hydrolysis process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the N-hydroxysuccinimide (NHS) leaving group and the formation of the unreactive QSY21 carboxylic acid. nih.govschem.jp The released NHS is a byproduct of both the desired conjugation and the hydrolysis reaction. thermofisher.com Due to this competing hydrolysis, stock solutions of QSY21 succinimidyl ester are typically prepared in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) and should be used immediately after being diluted in an aqueous buffer. biotium.combiotium.com

Applications in Advanced Molecular Sensing and Imaging Systems

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal ground-state acceptor molecule. When the acceptor is a quencher like QSY21, this energy transfer results in the quenching of the donor's fluorescence. The efficiency of this process is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET an ideal mechanism for probing molecular interactions and conformational changes. QSY21 succinimidyl ester is frequently paired with far-red and near-infrared fluorescent dyes such as Cy5 and Alexa Fluor 647, due to the excellent overlap between the emission spectrum of these donors and the absorption spectrum of QSY21. elsevierpure.com

Design of FRET Probes Incorporating QSY21 Succinimidyl Ester (1+)

The design of FRET probes utilizing QSY21 succinimidyl ester hinges on the strategic placement of the quencher and a suitable fluorescent donor on a molecular scaffold. This scaffold can be a peptide, protein, or oligonucleotide that undergoes a conformational change or cleavage upon interaction with a target analyte. The succinimidyl ester group readily reacts with primary amines (R-NH₂) to form stable amide bonds, enabling the straightforward labeling of various biomolecules. elsevierpure.com

For nucleic acid detection, probes such as molecular beacons can be designed with a fluorophore at one end and QSY21 at the other. In the absence of a target sequence, the probe maintains a hairpin structure that brings the donor and quencher into close proximity, resulting in efficient FRET and fluorescence quenching. Upon hybridization to the target nucleic acid, the hairpin unfolds, separating the donor and quencher and leading to a significant increase in fluorescence.

In the context of enzyme activity assays, a peptide substrate can be dually labeled with a fluorophore and QSY21. In the intact peptide, the fluorescence is quenched. Enzymatic cleavage of the peptide separates the fluorophore from the quencher, leading to a restoration of fluorescence that can be correlated with enzyme activity.

Application in Amplification and Hybridization Assays

QSY21 succinimidyl ester has been instrumental in the development of FRET-based probes for real-time monitoring of nucleic acid amplification and hybridization. These assays offer high sensitivity and specificity for the detection of specific DNA or RNA sequences.

In techniques like real-time PCR, probes dually labeled with a fluorophore and a QSY21 quencher can be employed. These probes anneal to the target sequence between the forward and reverse primer sites. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal that is proportional to the amount of amplified product.

Similarly, in isothermal amplification methods like Loop-Mediated Isothermal Amplification (LAMP), FRET-based probes incorporating QSY21 can be used for real-time detection. For instance, a quenching primer (QPrimer) can be labeled with a fluorophore, and in the presence of a target sequence, photo-induced electron transfer between the fluorophore and a guanine (B1146940) residue can quench the fluorescence. This change in fluorescence can be monitored to determine the progress of the amplification reaction. nih.gov The use of labeled primers ensures that the signal is derived only from the specific amplification product, reducing false positives. nih.gov

Assay Type Probe Design Principle Detection Mechanism Key Advantage
Real-Time PCR Dual-labeled oligonucleotide probe (e.g., TaqMan) with a 5'-fluorophore and a 3'-QSY21 quencher.Exonuclease-mediated cleavage of the probe during amplification separates the fluorophore and quencher, leading to an increase in fluorescence.Quantitative detection of amplification in real-time.
LAMP Labeled primers (e.g., with a fluorophore) where quenching occurs upon hybridization or through interaction with guanine residues.Amplification-dependent change in the local environment of the fluorophore alters its emission.Rapid and specific detection under isothermal conditions.
Fluorescence in situ Hybridization (FISH) Oligonucleotide probes labeled with a fluorophore and QSY21.Hybridization to the target nucleic acid sequence separates the fluorophore and quencher, resulting in a fluorescent signal at the target's location.Spatial localization of specific nucleic acid sequences within cells or tissues.

Utilisation in Ligand and Ligation Assays

The principles of FRET with QSY21 succinimidyl ester are also applicable to ligand binding and ligation assays, enabling the study of molecular interactions and the detection of specific ligation events.

In ligand binding assays, a fluorescently labeled ligand and a receptor labeled with QSY21 can be used. The binding of the ligand to the receptor brings the fluorophore and quencher into proximity, leading to a decrease in fluorescence. This change can be used to quantify the binding affinity and kinetics. Alternatively, in a competitive assay format, an unlabeled ligand can displace a fluorescently labeled ligand from a QSY21-labeled receptor, resulting in an increase in fluorescence. Fluorescence polarization is another technique where a small fluorescently labeled ligand, upon binding to a larger protein, exhibits a slower rotational motion, leading to an increase in the polarization of the emitted light. edinst.combmglabtech.com

FRET-based assays are also effective for monitoring DNA ligation reactions. In one design, two separate oligonucleotide probes, one labeled with a donor fluorophore and the other with QSY21 succinimidyl ester, are designed to hybridize to adjacent sequences on a target DNA molecule. Upon successful ligation of the two probes by a DNA ligase, the donor and acceptor are brought into close proximity, resulting in FRET and a corresponding change in the fluorescence signal. plos.org This allows for the real-time monitoring of the ligation event. plos.org

Monitoring Enzyme Activity (e.g., Phospholipase C)

FRET probes incorporating QSY21 succinimidyl ester are powerful tools for monitoring the activity of various enzymes, including proteases and phospholipases. For instance, a FRET-based substrate for a specific protease can be synthesized by labeling a peptide sequence with a fluorophore and QSY21 on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence that directly correlates with the enzyme's activity.

While direct examples of QSY21 succinimidyl ester in Phospholipase C (PLC) assays are not extensively detailed in the provided search results, the principle of designing FRET-based substrates is applicable. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). A FRET-based probe for PLC could be designed using a synthetic lipid substrate analog that is dually labeled with a fluorophore and QSY21. The conformational change or cleavage of this substrate by PLC would alter the distance between the FRET pair, resulting in a change in the fluorescence signal. The synthesis of such probes would involve the conjugation of the QSY21 succinimidyl ester to an amine-functionalized lipid analog.

Visualizing Mechanical Tension Across Membrane Receptors

A groundbreaking application of QSY21 succinimidyl ester is in the development of molecular tension sensors to visualize and quantify piconewton-scale forces exerted across specific cell-surface receptors. These sensors provide unprecedented insights into the mechanics of cellular processes such as cell adhesion, migration, and receptor-mediated endocytosis.

One such sensor design involves a flexible polymer linker, such as polyethylene (B3416737) glycol (PEG), functionalized with a ligand for a specific receptor (e.g., epidermal growth factor, EGF) at one end and anchored to a surface at the other. The ligand is labeled with a fluorophore (e.g., Alexa Fluor 647), and the anchoring molecule (e.g., streptavidin) is labeled with QSY21 succinimidyl ester. When a cell engages the ligand via its receptor and exerts a mechanical force, the PEG linker is stretched. This increases the distance between the fluorophore and the QSY21 quencher, leading to a decrease in FRET efficiency and a corresponding increase in fluorescence intensity. This "turn-on" fluorescence signal can be imaged and calibrated to map the magnitude and spatial distribution of forces across individual receptors in living cells.

Parameter Description Reference Finding
Sensor Components Fluorophore-labeled ligand (e.g., EGF-Alexa Fluor 647), flexible polymer linker (e.g., PEG), QSY21-labeled anchor (e.g., streptavidin).The sensor consists of a flexible linker covalently conjugated to a biological ligand at one terminus and anchored onto a surface.
Mechanism of Action Mechanical force exerted by the cell receptor extends the linker, increasing the distance between the fluorophore and QSY21, thus increasing fluorescence.When EGFR exerts a force on its ligand, the flexible PEG linker extends, resulting in an increase in the measured fluorescence intensity.
Force Range Capable of measuring forces in the piconewton range.The sensor can detect tension changes with forces ranging from 0 to 20 pN.
Application Mapping mechanical forces during the early stages of regulatory endocytosis of the ligand-activated epidermal growth factor receptor (EGFR).The approach was demonstrated by mapping mechanical forces during the early stages of regulatory endocytosis of the ligand-activated epidermal growth factor receptor (EGFR).

Detection of Hypoxia-Normoxia Cycles in Live Cells

QSY21 succinimidyl ester has been integral to the design of reversible "off-on" fluorescent probes for imaging hypoxia (low oxygen levels) and dynamic changes between hypoxia and normoxia in living cells. nih.govnih.gov These probes are crucial for studying various physiological and pathological processes, including cancer biology and ischemic diseases.

A notable probe design employs a FRET pair consisting of a cyanine (B1664457) dye, such as Cy5, as the donor fluorophore and QSY21 as the acceptor quencher. nih.govnih.gov Under normal oxygen conditions (normoxia), the probe is in a FRET-on state, and the fluorescence of Cy5 is efficiently quenched by the proximate QSY21. nih.govnih.gov In a hypoxic environment, QSY21 undergoes a one-electron bioreduction to a radical form. nih.govnih.gov This reduction leads to a significant decrease in the absorbance of QSY21 in the emission range of Cy5, thereby disrupting the FRET process and "turning on" the fluorescence of Cy5. nih.govnih.gov

A key feature of this probe is its reversibility. When oxygen levels are restored (normoxia), the QSY21 radical is rapidly reoxidized to its original form, re-establishing FRET and quenching the fluorescence. nih.govnih.gov This reversible switching allows for the real-time monitoring of repeated hypoxia-normoxia cycles within living cells. nih.govnih.gov

Condition State of QSY21 FRET Status Fluorescence Signal
Normoxia Oxidized form"On" (efficient quenching)"Off" (low fluorescence)
Hypoxia Reduced radical form"Off" (disrupted FRET)"On" (high fluorescence)
Return to Normoxia Re-oxidized form"On" (restored quenching)"Off" (low fluorescence)

: Molecular Probe Design for Imaging and Diagnostics

QSY21 succinimidyl ester is a non-fluorescent quencher that has a broad, intense absorption maximum at approximately 661 nm. fishersci.comthermofisher.com This characteristic makes it an effective acceptor in fluorescence resonance energy transfer (FRET) applications. fishersci.comthermofisher.com The succinimidyl ester group allows for its covalent conjugation to primary amines on various molecules, including proteins and amine-modified oligonucleotides.

Creation of Quenched Probes for Various Biological Systems

Quenched fluorescent probes are designed to be "off" in their native state and are activated by a specific biological event, leading to a detectable fluorescent signal. This activation is typically achieved through the cleavage of a linker separating a fluorophore and a quencher molecule. QSY21 succinimidyl ester is frequently employed as the quencher in such probes due to its efficiency in quenching a variety of long-wavelength fluorophores.

A significant application of QSY21 is in the development of quenched probes for detecting protease activity, which is often dysregulated in various diseases, including cancer.

Caspase-3 and -7: For apoptosis imaging, a membrane-permeable probe named TcapQ647 was developed. nih.gov This probe consists of a Tat permeation peptide sequence, a caspase recognition sequence (DEVD), and the fluorophore/quencher pair of Alexa Fluor 647 and QSY21. nih.gov In its intact state, the fluorescence of Alexa Fluor 647 is quenched by QSY21. nih.gov Upon cleavage by caspase-3 or -7, the fluorophore is released, resulting in a fluorescent signal. nih.gov

Kallikrein 7 (KLK7): A quenched activity-based probe was designed to specifically label the active form of KLK7, a serine protease implicated in skin diseases. rsc.org This probe features a Cy5 fluorophore at the N-terminus and a phosphono-phenylalanine moiety modified with a QSY21 quencher at the C-terminus. rsc.org The QSY21 succinimidyl ester was used to attach the quencher to a tyramine (B21549) spacer within the probe. rsc.org

The following table summarizes the components of these protease-activated quenched probes.

Probe TargetFluorophoreQuencherRecognition/Binding MoietyReference
Caspase-3/7Alexa Fluor 647QSY21DEVD peptide sequence nih.gov
Cysteine CathepsinsCy5sulfo-QSY21Phenoxymethyl ketone (PMK) stanford.edu
Kallikrein 7 (KLK7)Cy5QSY21Phosphono-phenylalanine rsc.org

Strategies for Activatable Smart Probes

Activatable "smart" probes are a sophisticated class of molecular imaging agents that transition from a quenched to a fluorescent state upon interaction with a specific molecular target or environmental change. buffalo.edunih.gov This activation mechanism provides a high signal-to-background ratio, enhancing the sensitivity of detection. buffalo.edu QSY21 is a key component in the design of many such probes, particularly those based on FRET. nih.gov

To improve the pharmacokinetics and tumor targeting of quenched probes, researchers have utilized N-(2-hydroxypropyl)methacrylamide (pHPMA) copolymers as a scaffold. nih.gov A pan-cathepsin substrate, 6QC, containing sulfo-Cy5 as the fluorophore and sulfo-QSY21 as the quencher, was incorporated into this polymer backbone. nih.gov The design allows for modularity, enabling the evaluation of different linker lengths and positioning of the fluorophore/quencher pair to optimize cleavage efficiency and signal-to-background ratio. nih.gov

A tri-branched probe was designed for the detection of human neutrophil elastase (hNE). ed.ac.uk This design features a single QSY21 quencher at a distal position to the cleavage site and three copies of a sulfonated Cy5-peptide. ed.ac.uk This "three-fluorophores-one-quencher" design (HNE-3F1Q) results in a highly silenced probe in its uncleaved state. ed.ac.uk Upon cleavage by hNE, a rapid increase in fluorescence is observed. ed.ac.uk The use of a single QSY21 molecule was found to efficiently quench the three fluorophores in close proximity. ed.ac.uk

For the specific detection of caspase-3 activity, quenched fluorescent activity-based probes have been developed with high selectivity. nih.gov One such probe, compound 22, utilizes a Cy5 fluorophore and a BBQ quencher, but earlier iterations involved QSY21. nih.gov The design is based on a short recognition sequence and a covalent binding warhead. nih.gov These probes have been shown to have a high quenching efficiency, with some achieving over a 150-fold increase in fluorescence upon activation. nih.gov

The table below outlines the design strategies for these activatable smart probes.

Probe DesignTargetFluorophore(s)QuencherKey FeatureReference
Polymer-TetheredCathepsinssulfo-Cy5sulfo-QSY21pHPMA copolymer scaffold for modularity nih.gov
Tri-branchedNeutrophil Elastasesulfonated Cy5 (x3)QSY21"Three-fluorophores-one-quencher" design for signal amplification ed.ac.uk
Activity-BasedCaspase-3Cy5QSY21/BBQHigh selectivity and quenching efficiency nih.gov

Surface-Enhanced Raman Scattering (SERS) Applications

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that QSY21 succinimidyl ester is utilized as a Raman reporter in nanoparticle-based systems for Surface-Enhanced Raman Scattering (SERS) applications. The primary and well-documented role of QSY21 is as a non-fluorescent ("dark") quencher in FRET-based molecular probes for fluorescence imaging and sensing.

QSY21 as a Raman Reporter in Nanoparticle-Based Systems

No research data is available to support the use of QSY21 as a Raman reporter molecule in SERS.

Loading Hydrophobic QSY21 onto Aqueous Nanostructures

While techniques exist for loading hydrophobic molecules onto aqueous nanostructures for SERS analysis, there are no specific studies detailing this process for QSY21 in the context of SERS.

Spectroscopic Analysis of QSY21 in SERS

There is no available literature on the spectroscopic analysis of QSY21 using SERS.

Investigating Intracellular Trafficking and Molecular Dynamics

The unique quenching properties of QSY21 succinimidyl ester have positioned it as a valuable tool in the intricate study of intracellular trafficking and the dynamics of molecules within living cells. Its ability to accept energy from fluorescent donors without emitting light allows for the precise monitoring of molecular events such as exocytosis, endocytosis, and the integrity of nucleic acids.

Monitoring Exocytosis via Quenching of Extracellular Probes

The membrane-impermeable nature of certain QSY21 derivatives is a key feature exploited in the study of exocytosis. By selectively quenching the fluorescence of probes attached to the outer leaflet of the plasma membrane, researchers can isolate and monitor the fluorescence signals originating from newly exocytosed vesicles. This approach provides a clear distinction between molecules present on the cell surface and those that have been recently delivered to the plasma membrane from the cell's interior.

In studies of neuronal processes, for instance, QSY21 succinimidyl ester has been used as a membrane-impermeable quencher to confirm that quantum dots (QDs) labeling membrane proteins are indeed on the external surface of the cell. The complete quenching of QD fluorescence upon the addition of QSY21 to the extracellular medium validates their surface localization. This principle allows for the specific tracking of newly inserted proteins during exocytosis, as their appearance would correspond to a new, unquenched fluorescent signal.

Analysis of Endocytosed Biomolecule Localization

A significant challenge in studying endocytosis is distinguishing between biomolecules that have been internalized and those that remain on the cell surface. QSY21 succinimidyl ester and its derivatives offer an elegant solution to this problem. When applied to the extracellular environment, these quenchers effectively "turn off" the fluorescence of any labeled molecules remaining on the cell surface, thereby allowing for the specific visualization and quantification of the internalized fluorescently-labeled biomolecules.

One notable application involves a fluorescence quenching strategy to measure the internalization of receptors. For example, a conjugate of QSY21 succinimidyl ester with the polyamine spermine (B22157) (QSY21-spermine) has been developed to enhance its water solubility and electrostatic attraction to the cell surface. This conjugate has demonstrated high quenching efficiency of fluorophores attached to proteins on the surface of mammalian cells. By imaging cells before and after the addition of the QSY21-spermine quencher, researchers can precisely calculate the percentage of internalized receptors. This method has been instrumental in studying the oligomerization state of receptors, such as the low-density lipoprotein receptor (LDLR), during the process of clathrin-mediated endocytosis.

Experimental Parameter Finding Reference
Quenching Efficiency of mSA-Alexa568 by QSY21-spermine (in solution)94% researchgate.net
Quenching Efficiency of mSA-Alexa568 by QSY21-spermine (on cell surface)91% researchgate.net
Mean Internalization Extent of AP-LDLR after 5 min at 37 °C43.7% ± 19.2% researchgate.net

Table 1: Research findings on the application of a QSY21-spermine conjugate in analyzing receptor endocytosis.

Visualization of Plasmid DNA Degradation

While direct visualization of plasmid DNA degradation using QSY21 succinimidyl ester is an emerging area, the underlying principles of fluorescence resonance energy transfer (FRET) and the quenching properties of QSY21 when in proximity to DNA provide a strong theoretical framework for such applications. QSY21 is an effective dark quencher for a range of fluorophores and its interaction with DNA has been a subject of molecular dynamics studies. researchgate.netresearchgate.net

The concept relies on labeling plasmid DNA with a fluorescent dye and a quencher like QSY21. In its intact, supercoiled, or circular state, the plasmid's three-dimensional structure would keep the fluorophore and quencher in close proximity, leading to efficient quenching of the fluorescent signal. Upon degradation of the plasmid by nucleases, the DNA structure is disrupted. This disruption would lead to an increase in the distance between the fluorophore and the QSY21 quencher. The resulting decrease in FRET efficiency would manifest as an increase in fluorescence, providing a visual and quantifiable measure of plasmid degradation over time.

Advanced Experimental Methodologies Employing Qsy21 Succinimidyl Ester 1+

Spectroscopic Characterization of Conjugates

The creation of conjugates involving QSY21 succinimidyl ester necessitates thorough spectroscopic analysis to confirm successful labeling and to characterize the properties of the resulting biomolecules.

Absorption Spectroscopy

Absorption spectroscopy is a fundamental technique used to verify the conjugation of QSY21 to a target molecule. The QSY21 moiety exhibits a characteristic and strong absorption maximum at approximately 660 nm or 661 nm. thermofisher.comaatbio.combiomol.com This distinct peak allows for the confirmation of its presence in the conjugate.

The degree of labeling (DOL), which represents the average number of quencher molecules attached to each target molecule (such as a protein), can be determined using absorption measurements. biotium.com By measuring the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the absorption maximum of QSY21, and applying a correction factor for the quencher's absorbance at 280 nm, the DOL can be calculated. biotium.com

Table 1: Spectroscopic Properties of QSY21

Property Value Source
Maximum Absorption (λmax) ~661 nm thermofisher.comaatbio.combiomol.com
Molar Extinction Coefficient 89,000 cm⁻¹M⁻¹ biomol.com

Fluorescence Spectroscopy for Quenching Validation

Fluorescence spectroscopy is crucial for validating the quenching efficiency of QSY21 in a conjugate. Since QSY21 itself is non-fluorescent, its primary role is to accept energy from a donor fluorophore in close proximity, thereby quenching the fluorophore's emission. thermofisher.comthermofisher.com

The effectiveness of this quenching is a key parameter in the design of activatable probes. For instance, in the development of quenched activity-based probes (qABPs), the fluorescence of a donor fluorophore (like Cy5) is initially suppressed by QSY21. biorxiv.orgrsc.orgrsc.org Upon enzymatic cleavage of the probe, the fluorophore and quencher are separated, leading to a restoration of fluorescence. rsc.org The quenching efficiency can be quantified by comparing the fluorescence intensity of the quenched probe to that of a non-quenched control. rsc.org Studies have demonstrated high quenching efficiencies, with some probes showing up to a 150-fold reduction in fluorescence. rsc.org In one study, a Cy5-QSY21 pair on a DNA hairpin probe achieved a quenching efficiency of approximately 95%. nih.gov

Raman Spectroscopy in SERS Applications

QSY21 has been utilized as a Raman reporter in Surface-Enhanced Raman Spectroscopy (SERS). thno.org SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, providing a unique "fingerprint" spectrum for identification. nih.govmdpi.comnih.gov

In this context, QSY21 carboxylic acid, formed by the hydrolysis of QSY21 succinimidyl ester, is adsorbed onto gold nanorods (AuNRs). thno.org The resulting QSY21-coated AuNRs serve as SERS probes. thno.org The non-fluorescent nature of QSY21 is advantageous as it minimizes background interference, allowing for reliable and quantitative detection. thno.org The stability and concentration-dependent signal intensity of these SERS probes have been validated, demonstrating their suitability for quantitative analysis. thno.org

Microscopy and Imaging Techniques

The unique properties of QSY21 succinimidyl ester conjugates make them highly suitable for a range of advanced microscopy and preclinical imaging applications.

Fluorescence Microscopy for Intracellular Localization

Fluorescence microscopy techniques, including confocal microscopy, are employed to visualize the subcellular localization of QSY21-containing probes. For example, quenched activity-based probes designed to detect enzyme activity within cells can be monitored to determine where the enzymatic activation occurs.

In a study investigating caspase-3 activity during apoptosis, a QSY21-quenched probe was used in conjunction with organelle-specific trackers. rsc.org Confocal microscopy revealed that the fluorescence signal, indicative of probe activation, co-localized with an endoplasmic reticulum tracker, suggesting that caspase-3 activity was present in this cellular compartment. rsc.org Similarly, in studies of integrin-mediated forces, fluorescence microscopy confirmed the colocalization of tension-reporting probes with integrin receptors. nih.gov

Preclinical Optical Imaging (e.g., IVIS Spectrum)

The IVIS (In Vivo Imaging System) Spectrum is a powerful preclinical tool for non-invasive optical imaging of biological processes in living animals. nih.govwisc.edu QSY21-based quenched probes are well-suited for in vivo imaging due to their low background signal in the quenched state and the strong near-infrared (NIR) signal upon activation. biorxiv.org

For instance, a quenched probe targeting the enzyme granzyme B was developed to assess tumor response to immunotherapy. biorxiv.org In vivo imaging using an IVIS system showed that the NIR fluorescence signal was highest in tumors at 2 hours post-injection, correlating with granzyme B activity. biorxiv.org Another study used an IVIS Spectrum to monitor the cleavage of a QSY21-containing probe by phospholipase C, demonstrating the probe's potential for in vivo detection of enzyme activity. acs.org The system allows for the longitudinal monitoring of fluorescence intensity, providing quantitative data on probe activation over time. nih.govacs.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
QSY21 succinimidyl ester(1+) QSY21-NHS, QSY-SE
Cy5 Cyanine5
Alexa Fluor 647 -
Texas Red -
Gold Nanorods AuNRs
Caspase-3 -
Granzyme B GzmB
Phospholipase C PLC
Integrin -
QSY21 carboxylic acid -
Cy3B Cyanine3B
Black Hole Quencher 1 BHQ1

Purification and Characterization of QSY21 Succinimidyl Ester (1+) Conjugates

Following the conjugation of QSY21 succinimidyl ester to a target biomolecule, purification is essential to remove any unreacted, free dye. Characterization is then performed to determine the efficiency of the labeling reaction.

Size Exclusion Chromatography (e.g., Sephadex G50)

Size exclusion chromatography (SEC), also known as gel filtration, is a common and effective method for separating the larger biomolecule-QSY21 conjugate from the smaller, unreacted QSY21 succinimidyl ester or its hydrolyzed byproducts. cytivalifesciences.com The principle of this technique relies on the differential partitioning of molecules based on size as they pass through a column packed with a porous resin. cytivalifesciences.com

Sephadex G-50 is a specific type of gel filtration resin made from cross-linked dextran (B179266) that is well-suited for this purpose. cytivalifesciences.comsigmaaldrich.com It is designed for group separations, such as desalting or buffer exchange, and is effective for purifying biomolecules with molecular weights greater than 30,000 Da from smaller molecules. cytivalifesciences.comsigmaaldrich.com During the process, the larger protein-QSY21 conjugates are unable to enter the pores of the Sephadex beads and therefore travel through the column more quickly, eluting first. cytivalifesciences.com In contrast, the smaller, unconjugated QSY21 molecules enter the pores, extending their path through the column and causing them to elute later. cytivalifesciences.com

In a practical application, avidin (B1170675) (a protein with a molecular weight of approximately 66-68 kDa) conjugated with QSY21 succinimidyl ester was successfully purified using a Sephadex G50 column. nih.gov This step effectively separated the nAv-QSY21 conjugate from excess, unbound QSY21-NHS. nih.gov

Below is a table summarizing the typical properties of Sephadex G-50 resin used for such purifications.

PropertyDescriptionSource
Matrix Cross-linked dextran with epichlorohydrin cytivalifesciences.comsigmaaldrich.com
Technique Gel Filtration / Size Exclusion Chromatography cytivalifesciences.comcytivalifesciences.com
Primary Use Desalting and buffer exchange for biomolecules cytivalifesciences.comsigmaaldrich.com
Fractionation Range (Globular Proteins) 1,500 - 30,000 Da sigmaaldrich.com
Exclusion Limit Approximately 30,000 Da cytivalifesciences.comsigmaaldrich.com
Application Example Purification of QSY21-conjugated avidin nih.gov

Measurement of Degree of Labeling

The degree of labeling (DOL), also referred to as the degree of substitution (DOS), is a critical parameter that defines the average number of dye molecules conjugated to each protein molecule. biotium.comgenecopoeia.com This value is determined using spectrophotometry by measuring the absorbance of the purified conjugate solution at two specific wavelengths.

The general procedure involves these steps:

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm, which is the characteristic absorbance maximum for most proteins. biotium.comtocris.com

Measure the absorbance at the maximum absorbance wavelength (λmax) of the specific dye. For QSY21, the λmax is approximately 660 nm. thermofisher.com

A correction factor is applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength. genecopoeia.comtocris.com

The concentrations of the protein and the dye are calculated using the Beer-Lambert law, and their molar ratio provides the DOL. genecopoeia.com

The formula to calculate the Degree of Labeling is as follows:

DOL = (Amax × Mwt) / ([protein] × εdye) genecopoeia.com

Where:

Amax is the absorbance of the conjugate at the λmax of the dye (~660 nm for QSY21).

Mwt is the molecular weight of the protein in g/mol .

[protein] is the concentration of the protein in mg/mL, corrected for the dye's absorbance at 280 nm. genecopoeia.com

εdye is the molar extinction coefficient of the dye at its λmax.

The table below lists the essential spectroscopic properties of QSY21 required for this calculation.

ParameterValueSource
Maximum Absorption Wavelength (λmax) ~660 nm thermofisher.com
Molar Extinction Coefficient (ε) > 90,000 cm⁻¹M⁻¹ thermofisher.com
Fluorescence Quantum Yield < 0.001 (in aqueous solution) thermofisher.com

Integration with Nanotechnology Platforms

QSY21 succinimidyl ester is increasingly utilized in nanotechnology, particularly with gold nanomaterials, to develop advanced probes and sensing systems.

Conjugation to Gold Nanoparticles

QSY21 succinimidyl ester can be attached to gold nanoparticles (AuNPs) to create functional nanostructures. cytodiagnostics.comrsc.org The succinimidyl ester group readily reacts with primary amine groups (-NH2) to form a stable covalent amide bond. biotium.com This reaction can be exploited in several ways to functionalize AuNPs.

One common method involves first modifying the surface of the gold nanoparticle with a ligand that contains a primary amine. Thiolated molecules, such as thiolated polyethylene (B3416737) glycol (PEG) ending in an amine group, can be used to form a self-assembled monolayer on the gold surface, which can then be reacted with QSY21 succinimidyl ester. memphis.edu Another approach is to conjugate QSY21-NHS to a protein, such as avidin, which can then be attached to biotinylated gold nanoparticles. nih.gov

Alternatively, the QSY21 succinimidyl ester can be hydrolyzed to its carboxylic acid form, which can then be directly adsorbed onto the surface of gold nanoparticles. thno.org This method was used to prepare QSY21-coated gold nanorods for use as SERS probes. thno.org

The following table outlines strategies for linking QSY21 to gold nanoparticles.

Conjugation StrategyDescriptionSource
Covalent Linkage via NHS Ester QSY21-NHS reacts with amine-functionalized ligands on the AuNP surface to form a stable amide bond. biotium.comcytodiagnostics.com
Protein-Mediated Assembly QSY21-NHS is first conjugated to a protein (e.g., avidin), which then binds to a corresponding ligand (e.g., biotin) on the AuNP surface. nih.gov
Direct Adsorption of Hydrolyzed Dye QSY21-NHS is hydrolyzed to QSY21 carboxylic acid, which is then adsorbed directly onto the gold surface. thno.org

Development of Gold Nanorods as SERS Substrates

Gold nanorods (AuNRs) are particularly effective substrates for Surface-Enhanced Raman Scattering (SERS) due to the high electromagnetic fields generated at the tips of the rods, a phenomenon that greatly amplifies the Raman signal. thno.orgnih.gov QSY21 has been successfully integrated with AuNRs to create highly sensitive SERS nanotags for molecular detection. thno.org

In a notable study, small AuNRs with a longitudinal dimension of approximately 35 nm were used as the SERS substrate. thno.org The QSY21 succinimidyl ester was first hydrolyzed to form QSY21 carboxylic acid. thno.org This hydrolyzed dye was then mixed with the AuNRs, allowing the dye to adsorb onto the gold surface. thno.org The resulting QSY21-coated AuNRs were purified by centrifugation to remove any free dye. thno.org

These SERS AuNRs demonstrated excellent stability and produced a SERS signal that showed a linear correlation with the concentration of the nanorods, making them suitable for reliable and quantitative detection assays. thno.org This platform highlights the successful use of QSY21 in conjunction with engineered nanostructures for advanced bioanalytical applications. thno.org

The characteristics of the gold nanorods used in this SERS application are summarized below.

ParameterValue / DescriptionSource
Nanostructure Gold Nanorod (AuNR) thno.org
Longitudinal Dimension ~35 nm thno.org
Function SERS Substrate thno.org
Raman Reporter QSY21 (adsorbed as carboxylic acid) thno.org
Key Feature High electromagnetic fields at nanorod ends enhance SERS effect. thno.orgnih.gov

Computational and Theoretical Investigations of Qsy21 Succinimidyl Ester 1+ Interactions

Molecular Dynamics (MD) Simulations of QSY21 Interactions with Biomolecules

Molecular dynamics (MD) simulations have been instrumental in exploring the structure and dynamics of QSY21 when covalently bound to biomolecules, such as DNA. researchgate.netresearchgate.netmdpi.comnih.gov These simulations, often extending over nanosecond timescales, reveal the complex interplay of forces that dictate the quencher's orientation and conformational flexibility within a biological system. researchgate.netresearchgate.netnih.govrsc.org By modeling the explicit solvent environment and the full atomic flexibility of both the quencher and the biomolecule, MD simulations provide a dynamic picture of the binding process. mdpi.comresearchgate.net

One notable study employed extensive, unrestrained, atomic-resolution MD simulations to investigate a QSY21 probe attached to a B-DNA decamer. researchgate.netresearchgate.net The simulations, running for 100 nanoseconds, were able to characterize the dominant binding modes and the transitions between different conformational states. researchgate.net

MD simulations have identified distinct binding motifs for QSY21 when interacting with DNA. researchgate.netrsc.org These motifs are primarily characterized by stacking interactions between the aromatic ring systems of the QSY21 molecule and the nucleobases of the DNA. researchgate.netresearchgate.net Two principal binding motifs have been described:

Motif I: In this arrangement, the central xanthone (B1684191) ring of the QSY21 molecule orients itself parallel to the adjacent DNA base pair. researchgate.net This parallel orientation facilitates a strong stacking interaction. This motif is further divided into two substates (Ia and Ib) which differ in the specific alignment of the xanthone ring over the cytosine-guanine pair. researchgate.net In substate Ia, the xanthone ring is stacked on one base of the pair, while one of the 2,3-dihydro-1-indolyl (DIHI) aromatic side rings stacks on the other base. researchgate.netrsc.org

Motif II: In the second major binding motif, the stacking interaction with the DNA bases is mediated exclusively by one of the two DIHI side rings of the QSY21 molecule. researchgate.netrsc.org In this state, the central xanthone ring is not directly stacked with the DNA bases. researchgate.net

The presence of the aromatic side rings on QSY21 is crucial for these binding modes, offering a novel interaction pattern not observed in quenchers lacking such structures, like Rhodamine 6G. researchgate.netrsc.org

Binding MotifDescription of Interaction with DNA Base PairKey Interacting Moiety of QSY21
Motif IThe central xanthone ring is stacked on one base, and a DIHI side ring is stacked on the other base of the adjacent pair. researchgate.netrsc.orgCentral Xanthone Ring and 2,3-dihydro-1-indolyl (DIHI) side ring
Motif IIStacking interaction is mediated by only one of the DIHI side rings. researchgate.netrsc.org2,3-dihydro-1-indolyl (DIHI) side ring

The dynamics of QSY21 in complex with DNA are characterized by frequent transitions between the identified binding motifs. researchgate.netresearchgate.netrsc.org MD simulations tracking the orientation of the QSY21 probe relative to the adjacent DNA base pair over 100 ns revealed multiple switches between Motif I and Motif II. researchgate.net

These conformational dynamics can be quantified using structural parameters such as 'slide' and 'twist'. researchgate.net For the QSY21-DNA complex, these parameters showed distinct values for the different binding states, confirming the structural transitions observed in the simulation. For instance, the transition from State Ia to State Ib involved the xanthone ring sliding along its long axis, while transitions to State II showed significant changes in both slide and twist parameters. researchgate.net The flexibility of the aliphatic linker connecting the dye to the DNA backbone allows the quencher to adopt these various conformations. researchgate.net

Conformational StateAssociated Binding MotifObserved Dynamic Behavior
State Ia / IbMotif IThe system resides in this state for significant periods, with the xanthone ring sliding along its axis to transition between substates Ia and Ib. researchgate.net
State IIMotif IIThe system undergoes switches to this state, characterized by distinct changes in slide and twist parameters relative to State I. researchgate.net

Ab Initio Quantum Mechanical Calculations for Interaction Energies

Ab initio quantum mechanical calculations, which are based on first principles without empirical parameters, have been used to complement MD simulations by providing a deeper understanding of the interaction energies involved in QSY21-biomolecule complexes. researchgate.netwikipedia.orgnih.gov These calculations can determine the energetic favorability of the different binding conformations observed in simulations. researchgate.net

For the QSY21-DNA complex, ab initio calculations were performed to assess the interaction energies of the different binding motifs. researchgate.netrsc.org The results indicated that none of the primary binding motifs (Motif I and Motif II) were significantly preferred energetically. researchgate.netresearchgate.netrsc.org This suggests that the less favorable stacking interaction in Motif II is likely counterbalanced by more advantageous interactions between the dye and the linker with the DNA backbone. researchgate.net Snapshots taken from MD simulations at regular intervals can be used to calculate the interaction energy, providing a distribution of energies over the course of the simulation. researchgate.net

Modeling of Quencher-Fluorophore Proximity and Diffusion Rates

The primary function of QSY21 as a dark quencher relies on its proximity to a fluorophore, enabling Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net Modeling studies often focus on understanding and predicting the efficiency of this quenching process, which is highly dependent on the distance and orientation between the donor fluorophore and the QSY21 acceptor. researchgate.net

Systematic single-molecule studies have used biomolecular standards, such as double-stranded DNA labeled with both a fluorophore (e.g., Cy5) and a quencher (QSY21), to monitor this proximity directly. nih.govresearchgate.net Such experiments have allowed for the measurement of an approximate Förster radius (R₀)—the distance at which FRET efficiency is 50%—for the Cy5/QSY21 pair, which was determined to be 49 ± 9 Å. researchgate.net The design of activatable probes, where a linker between the fluorophore and QSY21 is cleaved by a specific enzyme, relies on models of proximity. nih.govbiorxiv.orgacs.org In the uncleaved state, the fluorophore and quencher are held in close proximity, leading to efficient quenching. nih.gov Upon cleavage, they diffuse apart, restoring fluorescence. nih.gov

The modeling of diffusion rates is also a key consideration, as it influences the biological clearance of the probe and the speed at which imaging contrast can be generated. stanford.edu The relatively modest molecular weight of some QSY21-based peptide probes is thought to confer better tissue diffusion properties compared to larger probes. nih.gov However, the rate of diffusion can also be controlled by modifying the probe's structure, for instance by varying the linker, which affects properties like cell permeability and plasma circulation times. stanford.edu

Future Directions and Emerging Research Avenues for Qsy21 Succinimidyl Ester 1+

Development of Novel Activatable Probes with Enhanced Stability

A significant area of future research lies in the development of novel activatable "smart" probes that utilize QSY21 succinimidyl ester for enhanced stability and performance. acs.org Traditional quenchers, such as those containing azo bonds, can be prone to biological instability. acs.org In contrast, QSY21's azo-free structure offers a more robust alternative, leading to the creation of a new generation of more stable activatable probes. acs.org

Recent studies have demonstrated the successful synthesis of activatable probes incorporating QSY21 for detecting specific enzymatic activities. acs.org For instance, a near-infrared (NIR) fluorescent probe, Pyro-PtdEtn-QSY, was developed to selectively fluoresce in the presence of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme upregulated in various cancers. acs.org This probe demonstrated increased stability due to the use of the azo-free QSY21 quencher. acs.org This enhanced stability is crucial for reliable in vitro and in vivo studies. acs.org

Future work will likely focus on designing and synthesizing a wider array of QSY21-based activatable probes targeting other key biological markers and processes. This includes developing probes for different enzymes, such as caspases involved in apoptosis, and for detecting specific biomarkers in the tumor microenvironment. rsc.orgnih.gov The inherent stability of QSY21 will be a key advantage in these endeavors, allowing for more accurate and reproducible results in complex biological systems. acs.org

Expansion into Multiplex Assays

The distinct spectral properties of QSY21 make it a valuable tool for the expansion of multiplexed assays, which allow for the simultaneous detection of multiple targets in a single sample. researchgate.netnih.gov Its quenching range is well-suited for use with red and near-infrared emitting fluorophores, enabling the creation of spectrally distinct channels for detection. lumiprobe.com

One promising application is in the development of multicolor Surface-Enhanced Raman Scattering (SERS) nanotags for multiplexed detection of circulating tumor cells (CTCs). nih.gov In this approach, different organic dyes, including a derivative of QSY21, are used as Raman reporters to create unique spectral signatures for different cell surface markers. nih.gov This allows for the simultaneous identification and quantification of multiple biomarkers on individual cells, providing a more comprehensive molecular profile of the cancer. nih.gov

Future research will likely focus on expanding the library of QSY21-based reporters for SERS and other multiplexing platforms. This could involve developing new conjugation strategies to attach QSY21 to different nanoparticles and antibodies, as well as combining it with other quenchers and fluorophores to increase the number of targets that can be analyzed simultaneously. nih.gov

Application in High-Sensitivity Molecular Detection Platforms

The high quenching efficiency of QSY21 succinimidyl ester is a critical feature for its application in high-sensitivity molecular detection platforms. acs.org By effectively minimizing background fluorescence until a specific molecular event occurs, probes utilizing QSY21 can achieve high signal-to-noise ratios, enabling the detection of low-abundance targets. nih.gov

One such platform is the use of activatable probes for fluorescence molecular imaging (FMI). nih.gov For example, a dual-targeted NIR-I imaging probe was developed using QSY21 to quench the fluorescence of Cy5.5. nih.gov This probe was designed to target both fibronectin and matrix metalloproteinase-9 (MMP-9) in the tumor microenvironment. nih.gov Upon cleavage by MMP-9, the quencher is separated from the fluorophore, resulting in a strong fluorescent signal that allows for the precise detection of primary tumors and even small metastatic lesions. nih.gov

Future research will continue to exploit the high quenching efficiency of QSY21 to develop even more sensitive detection methods. This could include its incorporation into oligonucleotide-based probes for detecting microbial nucleases and in the development of novel biosensors for various analytes. google.com The ability to achieve a "zero background" state until target interaction is a key driver for pushing the limits of detection in molecular diagnostics.

Integration into Advanced Biosensors and Diagnostic Tools

The integration of QSY21 succinimidyl ester into advanced biosensors and diagnostic tools represents a significant avenue for future research. research-solution.com Its properties make it suitable for a range of sensing principles, from FRET-based assays to electrochemical detection. acs.orgthno.org

In the realm of cancer diagnostics, QSY21 has been incorporated into SERS-based assays for the molecular profiling of exosomes. thno.org Exosomes are extracellular vesicles that carry molecular cargo reflective of their cell of origin and are promising biomarkers for cancer detection. thno.org By using QSY21 as a Raman reporter on gold nanorods, researchers have developed a sensitive and specific assay for detecting and profiling exosomes from cancer cells. thno.org

Furthermore, QSY21 has been utilized in the development of quenched activity-based probes (qABPs) for visualizing enzyme activity in real-time. rsc.org For example, a qABP targeting caspase-3 was synthesized using QSY21 to quench a Cy5 fluorophore. rsc.org This probe allowed for the real-time detection of caspase-3 activity during apoptosis. rsc.org

Future efforts will likely focus on integrating QSY21 into point-of-care diagnostic devices and high-throughput screening platforms. This could involve the development of microfluidic devices that incorporate QSY21-based probes for rapid and sensitive detection of disease biomarkers. nih.gov The stability and high quenching efficiency of QSY21 will be crucial for the development of robust and reliable diagnostic tools. acs.org

Exploration in Diverse Biological Systems and Processes

The versatility of QSY21 succinimidyl ester allows for its application in the study of a wide array of biological systems and processes. wpmucdn.compnas.org Its utility extends beyond cancer research to areas such as neurobiology and immunology. pnas.orgresearchgate.net

In neuroscience, a membrane-impermeable QSY21 derivative has been used to confirm the extracellular localization of quantum dots (QDs) used for tracking the movement of membrane proteins on migrating cerebellar granule cells. pnas.org This application highlights the utility of QSY21 as a tool for dissecting complex cellular processes. pnas.org

In immunology, quenched activity-based probes incorporating QSY21 have been developed to assess tumor response to immunotherapy by targeting granzymes, which are biomarkers of antitumor immunity. researchgate.net These probes enable the non-invasive imaging of immune activation, providing early insights into therapeutic efficacy. researchgate.net

Future research will undoubtedly expand the use of QSY21 to investigate other biological questions. This could include its use in studying protein-protein interactions, monitoring cellular signaling pathways, and tracking the delivery of therapeutic agents. The ability to create highly specific and sensitive probes with QSY21 will continue to drive new discoveries across diverse fields of biology.

Q & A

Q. How can QSY21 succinimidyl ester(1+) conjugation to biomolecules be optimized for effective fluorescence quenching in live-cell assays?

Methodological Answer:

  • Conjugation Protocol : Use a polyamine (e.g., spermine) to improve water solubility and enhance electrostatic interaction with cell membranes. Spermine conjugation increases quenching efficiency from ~50% (untreated QSY21) to >90% .
  • Validation : Measure fluorescence quenching in solution (e.g., 94% efficiency in buffer) and on cell surfaces using fluorescence microscopy. Include controls with non-conjugated QSY21 to assess baseline activity .

Q. What experimental controls are critical when using QSY21 succinimidyl ester(1+) in co-internalization assays?

Methodological Answer:

  • Negative Controls : Cells treated with QSY21-glycine (non-reactive) or unlabeled receptors to distinguish specific quenching from autofluorescence.
  • Quenching Validation : Use resorufin-loaded cells to confirm intracellular fluorescence remains unaffected by surface-applied QSY21-spermine .
  • Kinetic Controls : Monitor time-dependent internalization (e.g., 5–30 min at 37°C) to ensure quenching occurs only at the cell surface .

Q. How should QSY21 succinimidyl ester(1+) be stored and reconstituted to preserve reactivity?

Methodological Answer:

  • Storage : Aliquot and store at –20°C in anhydrous, light-protected conditions to prevent hydrolysis of the succinimidyl ester group.
  • Reconstitution : Dissolve in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles .

Advanced Questions

Q. How can researchers resolve incomplete quenching of Alexa568 by QSY21 succinimidyl ester(1+) in cell surface labeling experiments?

Methodological Answer:

  • Chemical Modification : Conjugate QSY21 to spermine to enhance solubility and membrane affinity, increasing quenching efficiency from <50% to >90% .
  • Protocol Refinement : Pre-incubate cells with poly-L-lysine to enhance electrostatic binding. Validate quenching via fluorescence recovery after photobleaching (FRAP) to distinguish surface vs. intracellular signals .

Q. What methodologies ensure accurate quantification of intracellular fluorescence after QSY21-mediated surface quenching?

Methodological Answer:

  • Image Analysis : Use background subtraction algorithms to remove residual surface fluorescence. Reference unquenched cells to normalize intracellular signal intensity.
  • Microscopy Setup : Employ confocal microscopy with Z-stack imaging to exclude surface-adherent fluorescence. Validate with resorufin-loaded controls to confirm quenching specificity .

Q. How can QSY21 succinimidyl ester(1+) be integrated with super-resolution microscopy to study receptor oligomerization dynamics?

Methodological Answer:

  • Labeling Density Optimization : Titrate QSY21-to-receptor ratios to avoid over-quenching, which may obscure single-molecule localization.
  • Photostability Testing : Pre-treat cells with oxygen scavengers (e.g., glucose oxidase/catalase) to minimize photobleaching during PALM/STORM imaging .

Q. How should discrepancies in FRET efficiency measurements involving QSY21 succinimidyl ester(1+) be addressed?

Methodological Answer:

  • Donor-Acceptor Pair Validation : Confirm spectral overlap between Alexa568 (donor) and QSY21 (acceptor) using emission scans.
  • Environmental Controls : Maintain consistent pH (7.4) and temperature (37°C) to avoid dye microenvironment effects.
  • Conjugation Verification : Use SDS-PAGE to confirm 1:1 stoichiometry of QSY21-labeled biomolecules .

Data Analysis & Contradiction Management

Q. How can conflicting results in QSY21 quenching efficiency between solution-based and cell-based assays be reconciled?

Methodological Answer:

  • Artifact Identification : Compare quenching in cell-free systems (e.g., liposomes) vs. live cells to isolate membrane-specific interference (e.g., lipid composition affecting QSY21-spermine binding).
  • Quantitative Modeling : Apply Förster resonance energy transfer (FRET) equations to calculate theoretical quenching efficiency and identify deviations caused by experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.